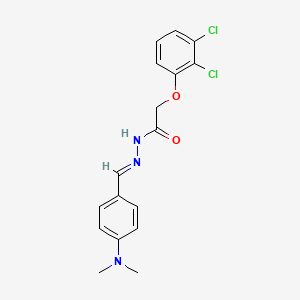
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salor-int l448311-1ea, also known as N-MESITYL-3-PHENYLACRYLAMIDE, is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol . It is also referred to as (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide . This compound is used primarily in research and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salor-int l448311-1ea can be synthesized through the reaction of 3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for Salor-int l448311-1ea are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Salor-int l448311-1ea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Salor-int l448311-1ea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of Salor-int l448311-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-MESITYL-3-PHENYLACRYLAMIDE: A closely related compound with similar chemical properties.
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide: Another compound with a similar structure and reactivity.
Uniqueness
Salor-int l448311-1ea is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .
Propriétés
Formule moléculaire |
C18H19NO |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Clé InChI |
QQGNTDGNJKWWPV-MDZDMXLPSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)

![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)

![methyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12021423.png)


![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12021462.png)

![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
